N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide
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Overview
Description
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is a complex organic compound featuring a thiazole ring and a tetracyclic structure. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical and biological properties to the compound. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring and the construction of the tetracyclic core. Common reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the tetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Thiazole derivatives: Such as sulfathiazole and ritonavir, which are used as antimicrobial and antiretroviral drugs, respectively.
Uniqueness
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is unique due to its complex tetracyclic structure combined with the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C22H20N2OS/c1-22(20(25)24(2)21-23-11-12-26-21)13-18-14-7-3-5-9-16(14)19(22)17-10-6-4-8-15(17)18/h3-12,18-19H,13H2,1-2H3 |
InChI Key |
OODSITSYQDCJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)N(C)C5=NC=CS5 |
Origin of Product |
United States |
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